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molecular formula C7H8ClNO3S B8325249 1-chloro-N-(2-hydroxyphenyl)methanesulfonamide

1-chloro-N-(2-hydroxyphenyl)methanesulfonamide

Cat. No. B8325249
M. Wt: 221.66 g/mol
InChI Key: OZFLFRXQUCFJJJ-UHFFFAOYSA-N
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Patent
US05504095

Procedure details

O-Aminophenol (43.6 g, 0.40 mol) was dissolved in tetrahydrofuran (200 ml). Chloromethanesulfonyl chloride (61.8 g, 0,415 mol) was slowly added to the solution at room temperature, and the resultant solution, was stirred for 30 minutes. Pyridine (45 ml) was added to the solution, and stirring was continued overnight. The reaction mixture was acidified to pH=1 with hydrochloric acid and extracted with ethyl acetate. The organic extracts were washed with sodium bicarbonate aq. and brine followed by drying over sodium sulfate. The solvent was removed by evaporation, and the residual oil was sitting at room temperature for 2 days to form crystals, which were collected by filtration to afford the titled product, 18.5 g.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
61.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:9][CH2:10][S:11](Cl)(=[O:13])=[O:12].[N:15]1C=CC=CC=1.Cl>O1CCCC1>[Cl:9][CH2:10][S:11]([NH:15][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[OH:2])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
43.6 g
Type
reactant
Smiles
NOC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
61.8 g
Type
reactant
Smiles
ClCS(=O)(=O)Cl
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
45 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with sodium bicarbonate aq. and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
WAIT
Type
WAIT
Details
the residual oil was sitting at room temperature for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
to form crystals, which
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCS(=O)(=O)NC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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